Cas no 477851-06-2 (4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol)

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-CHLOROPHENYL)-5-(2,2-DIMETHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-(4-CHLOROPHENYL)-5-(2,2-DIMETHOXYETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-2,4-dihydro-
- 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD00127119
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB578711-1 g |
4-(4-Chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol; . |
477851-06-2 | 1g |
€1,312.80 | 2023-07-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871428-1g |
4-(4-Chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
TRC | C012341-2.5mg |
4-(4-Chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
abcr | AB578711-1g |
4-(4-Chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol; . |
477851-06-2 | 1g |
€1312.80 | 2025-03-19 | ||
A2B Chem LLC | AI78368-10g |
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | >90% | 10g |
$8767.00 | 2024-04-19 | |
A2B Chem LLC | AI78368-10mg |
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB578711-500 mg |
4-(4-Chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol; . |
477851-06-2 | 500MG |
€678.60 | 2023-07-11 | ||
A2B Chem LLC | AI78368-5mg |
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI78368-5g |
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | >90% | 5g |
$4744.00 | 2024-04-19 | |
A2B Chem LLC | AI78368-1mg |
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol |
477851-06-2 | >90% | 1mg |
$201.00 | 2024-04-19 |
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
Additional information on 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol
Introduction to 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 477851-06-2) and Its Emerging Applications in Chemical Biology
The compound 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 477851-06-2) represents a novel heterocyclic sulfhydryl derivative that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the triazole class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of a sulfhydryl group at the 3-position of the triazole ring introduces a high potential for redox chemistry, making it a promising candidate for various therapeutic applications.
In recent years, there has been a surge in research focused on developing small-molecule modulators that can interact with biological targets in a highly specific manner. The 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol structure combines several key pharmacophoric elements that enhance its biological relevance. The chlorophenyl moiety at the 4-position is known to contribute to metabolic stability and binding affinity, while the 2,2-dimethoxyethyl substituent provides solubility and bioavailability improvements. These features make it an attractive scaffold for drug discovery initiatives.
One of the most compelling aspects of this compound is its potential as an antioxidant and redox-active molecule. The sulfhydryl group (-SH) is a well-known antioxidant moiety that can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role in pathogenesis. Preclinical studies have suggested that compounds with similar sulfhydryl-containing structures may have neuroprotective effects by mitigating oxidative stress-induced damage.
Furthermore, the triazole core of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol has been explored for its antimicrobial and anti-inflammatory properties. The triazole ring is a common pharmacophore in antifungal and antiviral agents due to its ability to disrupt essential microbial metabolic pathways. Recent studies have demonstrated that certain triazole derivatives exhibit potent activity against drug-resistant strains of bacteria by inhibiting key enzymes involved in cell wall synthesis or DNA replication. The addition of the chlorophenyl group may further enhance these interactions by improving binding affinity to target enzymes.
The dimethoxyethyl side chain at the 5-position of the triazole ring is another critical feature that influences the compound's biological activity. This bulky alkoxy group can modulate solubility and pharmacokinetic properties, making it easier to formulate into viable drug candidates. Additionally, the dimethoxyethyl substituent may engage in hydrophobic interactions with biological targets, thereby enhancing binding affinity. This structural feature has been leveraged in other drug candidates to improve membrane permeability and target engagement.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with remarkable accuracy. Molecular docking studies on 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol have revealed potential binding sites on various therapeutic targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These computational predictions provide valuable insights into how this compound may modulate cellular pathways and contribute to therapeutic effects.
In vitro experiments have begun to validate these computational findings by assessing the compound's ability to inhibit key enzymes and modulate signaling pathways relevant to human health. Initial results suggest that 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol exhibits inhibitory activity against several kinases involved in cancer progression. By targeting these enzymes, the compound may disrupt aberrant signaling cascades that drive tumor growth and metastasis. Furthermore, its sulfhydryl group could interact with thioredoxin reductase or other redox enzymes involved in cellular homeostasis.
The potential therapeutic applications of this compound extend beyond oncology. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by dysregulated redox balance and chronic inflammation. The antioxidant properties of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol make it a candidate for developing novel anti-inflammatory agents that can mitigate oxidative stress and reduce inflammation without systemic immunosuppression.
Another exciting avenue for exploration is the use of this compound as a prodrug or co-administered adjuvant in combination therapies. By leveraging its redox-active properties alongside other therapeutic agents, researchers may be able to enhance treatment efficacy while minimizing side effects. For instance, pairing 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol with chemotherapeutic drugs could protect healthy cells from oxidative damage induced by chemotherapy regimens.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Advanced synthetic methodologies allow for modular construction of the triazole core followed by functionalization at the 3-position with a sulfhydryl group. The introduction of the chlorophenyl and dimethoxyethyl substituents requires careful optimization to ensure regioselectivity and yield optimization.
Future research directions include exploring derivatives of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol to improve pharmacokinetic profiles or enhance target specificity further. Structure-activity relationship (SAR) studies will be crucial in identifying which structural modifications yield compounds with improved therapeutic potential without compromising efficacy.
In conclusion, 477851-06-24(Chlorophenyl)5(22dimethoxyethyl) 41 ,24triazole3thiol CAS No 47785106 22is a promising small molecule with diverse biological activities stemming from its unique structural features Its sulfhydryl containing structure antioxidant properties antimicrobial potential anti inflammatory effects make it an attractive candidate for further development in chemical biology Therapeutic applications span oncology inflammatory diseases neuroprotection highlighting its broad utility While synthetic challenges exist advanced methodologies ensure accessibility Future research will focus on optimizing derivatives SAR studies computational modeling will continue guiding experimental efforts ensuring this compound reaches its full potential as a therapeutic agent
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